3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Overview
Description
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of an amino group at the 3-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 6-position of the pyridine ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s known that trifluoromethylpyridines have applications in the agrochemical and pharmaceutical industries, suggesting they have significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- can be achieved through several synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 4-position .
Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into a pre-iodinated pyridine derivative. This method often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group at the 3-position can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents, halogenating agents, solvents like dimethylformamide, and temperatures ranging from 0°C to 100°C.
Oxidation: Potassium permanganate, sulfuric acid, and temperatures around 50°C to 80°C.
Reduction: Lithium aluminum hydride, ether solvents, and temperatures around 0°C to 25°C.
Coupling: Palladium catalysts, phosphine ligands, and temperatures around 80°C to 120°C
Major Products Formed
Substitution: Derivatives with various functional groups replacing the iodine atom.
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Scientific Research Applications
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinamine, 4-chloro-6-(trifluoromethyl)-
- 3-Pyridinamine, 4-bromo-6-(trifluoromethyl)-
- 3-Pyridinamine, 4-fluoro-6-(trifluoromethyl)-
- 3-Pyridinamine, 4-iodo-6-(methyl)-
Uniqueness
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- is unique due to the presence of both iodine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity. The trifluoromethyl group contributes to the compound’s lipophilicity and stability, while the iodine atom allows for selective functionalization through substitution reactions .
Properties
IUPAC Name |
4-iodo-6-(trifluoromethyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWYTJPHUIDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269985 | |
Record name | 4-Iodo-6-(trifluoromethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-65-7 | |
Record name | 4-Iodo-6-(trifluoromethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-6-(trifluoromethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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